molecular formula C13H12ClN3O2 B8617637 Ethyl 2-(4-chlorophenylamino)pyrimidine-5-carboxylate

Ethyl 2-(4-chlorophenylamino)pyrimidine-5-carboxylate

Cat. No.: B8617637
M. Wt: 277.70 g/mol
InChI Key: VYDFEXDVGBCOPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-chlorophenylamino)pyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C13H12ClN3O2 and its molecular weight is 277.70 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H12ClN3O2

Molecular Weight

277.70 g/mol

IUPAC Name

ethyl 2-(4-chloroanilino)pyrimidine-5-carboxylate

InChI

InChI=1S/C13H12ClN3O2/c1-2-19-12(18)9-7-15-13(16-8-9)17-11-5-3-10(14)4-6-11/h3-8H,2H2,1H3,(H,15,16,17)

InChI Key

VYDFEXDVGBCOPP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)NC2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of ethyl 2-chloropyrimidine-5-carboxylate (0.5 g, 2.68 mmol) and 4-chloroaniline (0.684 g, 5.36 mmol) in dioxane (15 mL) was heated at 100° C. for 8 h, diluted with ethyl acetate and filtered. The filtrate was concentrated and the residue was purified by flash chromatography on silica gel using 0-30% ethyl acetate in hexanes. The desired fractions were concentrated to give ethyl 2-(4-chlorophenylamino)pyrimidine-5-carboxylate as an orange solid (0.43 g, 58%). 1H NMR (500 MHz, CHLOROFORM-d) δ ppm 8.96 (2H, s), 7.57-7.64 (2H, m), 7.45 (1H, br. s.), 7.29-7.36 (2H, m), 4.37 (2H, q, J=7.02 Hz), 1.38 (3H, t, J=7.02 Hz). LCMS: R.T.=4.16 min; [M+H]+=277.96.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.684 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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